
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate is an organic compound that belongs to the class of anthranilates. Anthranilates are esters of anthranilic acid, which is an aromatic amine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,7-Dimethylocta-2,6-dienyl anthranilate typically involves the esterification of anthranilic acid with (Z)-3,7-Dimethylocta-2,6-dienol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like ethanol or methanol to achieve a high yield of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher efficiency. Additionally, microbial-based production methods using engineered microorganisms have been explored to produce anthranilate derivatives, offering a more sustainable and cost-effective approach .
Chemical Reactions Analysis
Types of Reactions
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution may result in various substituted anthranilate derivatives .
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of (Z)-3,7-Dimethylocta-2,6-dienyl anthranilate typically involves the esterification of anthranilic acid with (Z)-3,7-Dimethylocta-2,6-dienol. This reaction can be catalyzed by acids such as sulfuric or hydrochloric acid and is often conducted in organic solvents like ethanol or methanol. Advanced methods such as continuous flow reactors and microbial-based production are also being explored for industrial applications .
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor in the synthesis of more complex organic molecules.
- Reagent in Organic Reactions : Utilized in various chemical reactions due to its unique structural properties .
Biology
- Biosynthesis Pathways : The compound plays a role in the biosynthesis of aromatic amino acids and interacts with enzymes like anthranilate synthase.
- Neurotransmitter Modulation : Acts as a selective agonist for dopamine D2 receptors, influencing neuronal excitability and neurotransmitter release .
Medicine
- Therapeutic Potential : Explored for anti-inflammatory, antimicrobial, and anticancer activities.
- Neuroprotective Effects : Demonstrated potential in reducing neuronal loss and improving motor functions in models of neurodegenerative diseases like Parkinson's disease .
Industry
- Flavoring and Fragrance : Used in the production of perfumes and flavorings due to its aromatic properties.
- Dyes and Chemicals : Employed in the synthesis of dyes and other industrial chemicals .
Antioxidant Properties
Research indicates that this compound possesses significant antioxidant activity, which is crucial for protecting cells from oxidative stress .
Neuroprotective Effects
In studies involving rodent models of Parkinson's disease, this compound has been shown to reduce motor deficits significantly and enhance dopaminergic signaling .
Anti-inflammatory Activity
The compound inhibits the production of pro-inflammatory cytokines in vitro, suggesting its role in modulating inflammatory responses across various tissues .
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study demonstrated that administration of this compound resulted in notable improvements in motor function and reductions in dopamine metabolite levels compared to control groups.
Case Study 2: Antioxidant Efficacy
In cultured neuronal cells exposed to oxidative stress via hydrogen peroxide treatment, the compound significantly decreased cell death and markers of oxidative damage when compared to untreated controls .
Biological Activity | Observations | References |
---|---|---|
Antioxidant Activity | Scavenges free radicals; protects neuronal cells | |
Neuroprotective Effects | Reduces motor deficits in Parkinson's models | |
Anti-inflammatory Effects | Inhibits pro-inflammatory cytokine production |
Mechanism of Action
The mechanism of action of (Z)-3,7-Dimethylocta-2,6-dienyl anthranilate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor in the biosynthesis of tryptophan, an essential amino acid. The compound can also interact with enzymes such as anthranilate synthase, influencing the metabolic pathways involved in aromatic amino acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl anthranilate: Another ester of anthranilic acid, commonly used in flavoring and fragrance industries.
Ethyl anthranilate: Similar to methyl anthranilate but with different ester group, used in similar applications.
Phenyl anthranilate: An ester with a phenyl group, used in various chemical syntheses.
Uniqueness
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Biological Activity
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate, also known as Etrabamine, is a compound of increasing interest in biological and pharmacological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 67859-99-8
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.29 g/mol
This compound exhibits its biological effects primarily through the modulation of neurotransmitter systems. Specifically, it has been shown to act as a selective agonist for dopamine D2 receptors. This interaction mimics the action of endogenous dopamine, leading to various downstream effects such as:
- Inhibition of neurotransmitter release
- Modulation of neuronal excitability
- Potential neuroprotective effects in conditions like Parkinson's disease.
Antioxidant Properties
Research indicates that this compound possesses significant antioxidant activity. This is crucial for protecting cells from oxidative stress and may contribute to its neuroprotective effects. In vitro studies have demonstrated that the compound can scavenge free radicals effectively.
Neuroprotective Effects
In animal models of neurodegeneration, this compound has shown promise in reducing neuronal loss and improving motor function. Its ability to enhance dopaminergic signaling suggests potential applications in treating conditions such as Parkinson's disease and other movement disorders.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have reported that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in modulating inflammatory responses in various tissues.
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study conducted on rodent models of Parkinson's disease demonstrated that administration of this compound resulted in a significant reduction in motor deficits compared to control groups. The researchers observed increased levels of dopamine metabolites in the striatum, indicating enhanced dopaminergic activity.
Case Study 2: Antioxidant Efficacy
In another investigation focusing on oxidative stress, this compound was administered to cultured neuronal cells exposed to hydrogen peroxide. The results showed a marked decrease in cell death and oxidative damage markers when treated with the compound compared to untreated controls.
Data Tables
Biological Activity | Observations | References |
---|---|---|
Antioxidant Activity | Scavenges free radicals; protects neuronal cells | |
Neuroprotective Effects | Reduces motor deficits in Parkinson's models | |
Anti-inflammatory Effects | Inhibits pro-inflammatory cytokine production |
Properties
CAS No. |
67859-99-8 |
---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2-aminobenzoate |
InChI |
InChI=1S/C17H23NO2/c1-13(2)7-6-8-14(3)11-12-20-17(19)15-9-4-5-10-16(15)18/h4-5,7,9-11H,6,8,12,18H2,1-3H3/b14-11+ |
InChI Key |
QLRICECRKJGSKQ-SDNWHVSQSA-N |
SMILES |
CC(=CCCC(=CCOC(=O)C1=CC=CC=C1N)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)C1=CC=CC=C1N)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C1=CC=CC=C1N)C)C |
Key on ui other cas no. |
67859-99-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.